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Compound of Interest

Compound Name: SM19712 free acid

Cat. No.: B1681017

Get Quote

An In-depth Review of the Potent and Selective Endothelin-Converting Enzyme Inhibitor

Introduction
SM-19712 is a potent and selective, non-peptidic inhibitor of Endothelin-Converting Enzyme

(ECE), a key enzyme in the biosynthesis of the potent vasoconstrictor, endothelin-1 (ET-1). By

blocking the conversion of the inactive precursor, big ET-1, to the active ET-1, SM-19712

presents a promising therapeutic strategy for conditions associated with elevated ET-1 levels,

such as ischemic acute renal failure and potentially other cardiovascular and

neurodegenerative diseases. This technical guide provides a comprehensive overview of the

available preclinical data on SM-19712 free acid, focusing on its mechanism of action, in vitro

and in vivo pharmacology, and experimental methodologies.

Chemical Identity
Chemical Name: 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]

benzenesulfonamide, monosodium salt

Synonyms: SM-19712
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Molecular Formula: C₁₈H₁₃ClN₅NaO₃S

Molecular Weight: 437.84 g/mol (anhydrous basis)

CAS Number: 194542-56-8

Mechanism of Action
SM-19712 exerts its pharmacological effect through the selective inhibition of Endothelin-

Converting Enzyme (ECE). ECE is a metalloprotease responsible for the proteolytic cleavage

of big endothelin-1 (big ET-1) into the biologically active 21-amino acid peptide, endothelin-1

(ET-1). ET-1 is a potent vasoconstrictor and mitogen that acts on endothelin receptors (ET-A

and ET-B) in various tissues, leading to a range of physiological effects, including smooth

muscle contraction, cell proliferation, and fibrosis. By inhibiting ECE, SM-19712 effectively

reduces the production of ET-1, thereby mitigating its downstream pathological consequences.

Signaling Pathway of Endothelin-1 Biosynthesis and
Inhibition by SM-19712
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Caption: Biosynthesis of Endothelin-1 and the inhibitory action of SM-19712.

Quantitative Data
In Vitro ECE Inhibition
The inhibitory potency of SM-19712 against ECE has been determined in various in vitro

assays. The following table summarizes the key findings.
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Assay Type
Enzyme
Source

Substrate IC₅₀ Value Selectivity Reference

ECE

Inhibition

Assay

Solubilized

rat lung

microsomes

Big

Endothelin-1
42 nM

No effect on

neutral

endopeptidas

e 24.11 or

angiotensin-

converting

enzyme at

concentration

s up to 100

µM.

[1]

Endogenous

Big ET-1 to

ET-1

Conversion

Inhibition

Cultured

porcine aortic

endothelial

cells

Endogenous

Big ET-1
31 µM N/A [1]

In Vivo Efficacy in a Rat Model of Ischemic Acute Renal
Failure
SM-19712 has demonstrated protective effects in a preclinical model of ischemic acute renal

failure in rats. While the available literature confirms a dose-dependent attenuation of renal

dysfunction, specific quantitative data on serum creatinine and Blood Urea Nitrogen (BUN) are

not publicly available. The table below is structured to present such data, which would be

critical for a comprehensive evaluation of the compound's in vivo efficacy.
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Treatment
Group

Dose (mg/kg,
i.v.)

Serum
Creatinine
(mg/dL) at 24h
Post-
reperfusion

Blood Urea
Nitrogen
(BUN) (mg/dL)
at 24h Post-
reperfusion

Reference

Sham Control Vehicle
Data not

available

Data not

available
[2]

Ischemia-

Reperfusion (IR)

+ Vehicle

Vehicle
Data not

available

Data not

available
[2]

IR + SM-19712 3
Data not

available

Data not

available
[2]

IR + SM-19712 10
Data not

available

Data not

available
[2]

IR + SM-19712 30
Data not

available

Data not

available
[2]

Note: The published study reports a dose-dependent attenuation of ischemia/reperfusion-

induced renal dysfunction with SM-19712 treatment.[2] A higher dose was also shown to

completely suppress the elevation of renal ET-1 content.[2]

Experimental Protocols
In Vitro ECE Inhibition Assay (Representative Protocol)
The following is a representative protocol for determining the in vitro inhibitory activity of a

compound against ECE, based on commercially available assay kits.
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Preparation
Assay Procedure Measurement & Analysis

Prepare Reagents:
- ECE Assay Buffer

- Reconstituted ECE Enzyme
- SM-19712 (Test Inhibitor)

- ECE Substrate (e.g., quenched fluorescent)

Add ECE enzyme, assay buffer,
and varying concentrations of
SM-19712 to microplate wells.

Pre-incubate at 37°C. Initiate reaction by adding
ECE substrate.

Monitor fluorescence intensity
over time at appropriate

excitation/emission wavelengths.
Calculate initial reaction rates. Plot % inhibition vs. SM-19712

concentration and determine IC₅₀.
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Caption: A typical experimental workflow for an in vitro ECE inhibition assay.

Methodology:

Reagent Preparation: All reagents, including ECE assay buffer, a source of ECE (e.g.,

solubilized rat lung microsomes or recombinant human ECE-1), the test inhibitor (SM-19712)

at various concentrations, and a suitable substrate (e.g., a quenched fluorogenic peptide)

are prepared and brought to the assay temperature (typically 37°C).

Assay Setup: In a microplate, the ECE enzyme, assay buffer, and varying concentrations of

SM-19712 (or vehicle control) are combined.

Pre-incubation: The plate is pre-incubated at 37°C for a specified period to allow the inhibitor

to bind to the enzyme.

Reaction Initiation: The enzymatic reaction is initiated by the addition of the ECE substrate to

all wells.

Signal Detection: The rate of product formation is monitored over time by measuring the

increase in fluorescence (in the case of a fluorogenic substrate) using a microplate reader at

the appropriate excitation and emission wavelengths.

Data Analysis: The initial reaction rates are calculated from the linear portion of the progress

curves. The percentage of inhibition for each concentration of SM-19712 is determined

relative to the vehicle control. The IC₅₀ value is then calculated by fitting the concentration-

response data to a suitable sigmoidal dose-response curve.
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In Vivo Ischemic Acute Renal Failure Model in Rats
The protective effect of SM-19712 in vivo was evaluated in a well-established rat model of

ischemic acute renal failure.[2]
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Caption: Experimental workflow for the rat model of ischemic acute renal failure.
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Methodology:

Animal Model: Male rats undergo a contralateral nephrectomy (removal of the right kidney)

two weeks prior to the induction of ischemia.

Grouping and Dosing: Animals are divided into several groups: a sham-operated control

group, an ischemia-reperfusion (IR) group receiving vehicle, and IR groups receiving SM-

19712 at doses of 3, 10, and 30 mg/kg. SM-19712 or vehicle is administered as an

intravenous bolus injection prior to the induction of ischemia.[2]

Induction of Ischemia: The left renal artery and vein are occluded for 45 minutes to induce

ischemia.[2]

Reperfusion: Following the ischemic period, the occlusion is removed to allow for reperfusion

of the kidney.

Outcome Assessment: At 24 hours post-reperfusion, blood samples are collected to measure

markers of renal function, such as serum creatinine and BUN. The kidneys are also

harvested for histopathological examination and measurement of ET-1 content.[2]

Pharmacokinetics
Detailed pharmacokinetic parameters for SM-19712, such as its half-life, bioavailability,

clearance, and volume of distribution in preclinical species, are not publicly available in the

reviewed literature. For a comprehensive drug development program, characterization of these

parameters would be essential to establish a clear understanding of the compound's

absorption, distribution, metabolism, and excretion (ADME) profile and to guide dose selection

for further studies.

Conclusion
SM-19712 is a potent and selective inhibitor of endothelin-converting enzyme with

demonstrated in vitro activity and in vivo efficacy in a preclinical model of ischemic acute renal

failure. Its mechanism of action, centered on the reduction of the potent vasoconstrictor ET-1,

provides a strong rationale for its development in diseases characterized by ET-1

overproduction. While the available data are promising, further studies are required to fully

elucidate its pharmacokinetic profile and to provide more detailed quantitative in vivo efficacy
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data. The information presented in this guide serves as a valuable resource for researchers

and drug development professionals interested in the therapeutic potential of ECE inhibition

and, specifically, the compound SM-19712.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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